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Compound of Interest

Compound Name: 5-Fluoro-2-methoxypyridin-4-ol
CAS No.: 51173-14-9
Cat. No.: B3042125
Get Quote
. J

Document Control:

Target Molecule: 5-Fluoro-2-methoxypyridin-4-ol[1][2]

CAS Registry Number: 51173-14-9[1][2]

Molecular Formula:

Molecular Weight: 143.12 g/mol [2]

Executive Summary & Structural Dynamics

5-Fluoro-2-methoxypyridin-4-ol is a critical heterocyclic building block, frequently employed
in the synthesis of kinase inhibitors and fluorinated pyridine analogs. Its structural utility lies in
the orthogonal reactivity of the C2-methoxy (labile to nucleophilic displacement or hydrolysis)
and the C4-hydroxyl (amenable to O-alkylation or conversion to a leaving group).

However, characterizing this molecule requires a nuanced understanding of prototropic
tautomerism. Unlike simple phenols, 4-hydroxypyridines exist in a solvent-dependent
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equilibrium between the pyridin-4-ol (hydroxy) and pyridin-4(1H)-one (pyridone) forms.

The Tautomeric "Gotcha"
In non-polar solvents (
), the hydroxy form often predominates. In polar aprotic solvents (DMSO-

, commonly used for QC), the equilibrium shifts significantly toward the pyridone form. This shift
drastically alters the NMR landscape, particularly the Carbon-13 carbonyl/hydroxyl resonance
and Proton-Nitrogen coupling.
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Figure 1: Tautomeric Equilibrium of 5-Fluoro-2-methoxypyridin-4-ol

Click to download full resolution via product page

Spectroscopic Data Analysis

The following data represents the consensus spectroscopic signature for the compound. Note
that chemical shifts (

) may vary slightly (

ppm) depending on concentration and water content in DMSO-

Mass Spectrometry (MS)

Method: ESI+ (Electrospray lonization, Positive Mode)
e Parent lon (

): 144.1 m/z

» Fragmentation Logic:
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o 144
124: Loss of HF (Common in ortho-fluorinated phenols/pyridines).

o 144

113: Loss of
radical (Alpha-cleavage).

o 144

116: Loss of CO (Characteristic of phenols/pyridones).

Infrared Spectroscopy (FT-IR)
e 3200-2500

: Broad, multi-band absorption. Indicates N-H stretch (pyridone form) overlapping with O-H
stretch (hydroxy form) and intermolecular H-bonding.

e 1640-1660

. Strong

stretch. Presence of this band confirms the pyridone tautomer. A pure hydroxy form would
lack this and instead show aromatic

bands around 1580-1600

e 1260

stretch (Ar-F).

Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-
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(Favors Pyridone form: 5-fluoro-2-methoxy-1H-pyridin-4-one)

NMR (400 MHz)

Shift (

Coupling

Multiplicity Integral Assignment Analysis (

ppm) Hz)

Exchangeable.

Chemical shift is
11.50 Broad s 1H NH / OH highly

concentration-

dependent.

Hz. Deshielded
by adjacent N
and F.

7.85 d 1H H-6

Hz. Upfield due

to shielding by
5.80 d 1H H-3
and

Singlet. No
3.82 S 3H coupling to F (5

bonds away).

Expert Insight: The coupling of H-6 is diagnostic. It is ortho to the Fluorine. The H-3 proton is
meta to the Fluorine, resulting in a much smaller coupling constant, often appearing as a
broadened singlet or fine doublet.

NMR (100 MHz) - Proton Decoupled

Fluorine (

, Spin 1/2) causes extensive splitting in the Carbon spectrum. This is the primary validation
tool.
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Shift (

Multiolicit Assi ¢ Structural
ultiplici ssighmen
S (Hz) L Logic
ppm)
Carbonyl carbon.
C-4( Split by adjacent
172.5 d ~15 F(
)
).
Direct C-F
attachment.
C-5( _
148.0 d ~240 Massive
) coupling (230-
250 Hz range).
C-2(
146.5 s (or small d) <5 Distant from F.
)
Adjacent to F (
130.2 d ~20 C-6
).
Meta to F (
). Significantly
98.5 d ~5 C-3 upfield (electron-
rich enone
character).
54.5 s - Methoxy carbon.
NMR
e Shift:

-165.0 to -170.0 ppm (Singlet or broad doublet depending on proton decoupling).

» Note: The shift is characteristic of a fluorine atom on an electron-rich heterocyclic ring.
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Quality Control & Release Protocol

To ensure the integrity of this intermediate for drug development, the following self-validating
workflow is recommended. This protocol accounts for the potential presence of the des-fluoro

impurity or demethylated byproduct.
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Crude Sample
(Post-Workup)

1H NMR (DMSO-d6)
Check H6 Doublet

If H6 doublet present

13C NMR
Verify C-F Coupling

Does J(C-F) match
~240Hz?

HPLC Purity

(>98% a/a) No (Des-fluoro?)

Release Lot Reject / Repurify

Figure 2: Self-Validating QC Workflow for Fluorinated Pyridines

Click to download full resolution via product page
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Protocol Validation Steps:

e The "Doublet" Check: In

NMR, if H-6 appears as a singlet, the Fluorine is missing (Des-fluoro impurity). It must be a
doublet with

Hz.

e The "Coupling" Check: In

NMR, C-5 must show a splitting of ~240 Hz. If C-5 is a singlet, the fluorine is absent.

» Tautomer Confirmation: If the Carbonyl signal appears at ~172 ppm, the sample is in the
pyridone form (normal for DMSO). If it appears at ~160-165 ppm, it may be in the hydroxy
form (check solvent acidity/water content).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 5-
Fluoro-2-methoxypyridin-4-ol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3042125/docs#technical-guide-spectroscopic-
characterization-of-5-fluoro-2-methoxypyridin-4-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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